Synthesis of 2,3-Dimethyl-1-butene from Propene: An In-depth Technical Guide
Synthesis of 2,3-Dimethyl-1-butene from Propene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2,3-dimethyl-1-butene from propene, a key intermediate in various chemical syntheses. The document details the primary catalytic methods, including direct dimerization of propene and a two-step approach involving dimerization followed by isomerization. It includes detailed experimental protocols, quantitative data for catalyst performance, and visualizations of the core chemical processes.
Direct Catalytic Dimerization of Propene
The direct dimerization of propene to 2,3-dimethylbutenes is a prominent method, with nickel-based catalyst systems demonstrating high efficacy. These systems offer the advantage of selectively producing a mixture of 2,3-dimethyl-1-butene and its isomer, 2,3-dimethyl-2-butene.
Homogeneous Nickel-Phosphine Catalyst Systems
Homogeneous catalysts composed of nickel complexes, organoaluminum co-catalysts, and phosphine ligands are highly effective for the selective dimerization of propene. The choice of phosphine ligand and reaction conditions can influence the product distribution.
A representative catalytic system involves a diiminophosphorane nickel(II) complex activated with methylaluminoxane (MAO) in the presence of a phosphine additive. This system has been shown to achieve high activity and selectivity for 2,3-dimethylbutenes.[1]
Experimental Protocol: Dimerization using a Diiminophosphorane Nickel(II) Complex
This protocol is representative of the methodologies described in the literature for propene dimerization using homogeneous nickel catalysts.[1]
1. Catalyst Preparation:
- A diiminophosphorane nickel(II) complex (15-30 mg) is suspended in 10 ml of toluene in a Schlenk flask under an inert argon atmosphere.
- The desired amount of a specific phosphine additive is then added to the suspension.
- The mixture is activated by the addition of a methylaluminoxane (MAO) solution (e.g., a 30% solution in toluene) to achieve an Al/Ni molar ratio of 500.
2. Dimerization Reaction:
- The activated catalyst solution is transferred to a 500 ml laboratory autoclave that has been evacuated.
- A nitrogen pressure of 16.5 bar is established.
- Liquid propene (200 ml) is introduced into the autoclave using a syringe pump.
- The reaction temperature is controlled and maintained for 1 hour.
- After the reaction period, the pressure is released to terminate the reaction.
3. Product Analysis:
- The collected reaction products are hydrolyzed with a dilute HCl solution.
- The organic phase is then analyzed by gas chromatography (GC) to determine the product distribution and yield.
Quantitative Data: Performance of Nickel-Phosphine Catalysts
| Catalyst System | Co-catalyst | Phosphine Additive | Temperature (°C) | Pressure (bar) | Activity (kg oligomers/mol Ni·h) | Selectivity to 2,3-Dimethylbutenes (%) | Reference |
| Diiminophosphorane Ni(II) Complex | MAO | Various | Not specified | 16.5 (N₂) + Propene | up to 1200 | 76 | [1] |
| Halogeno(β-dithioacetylacetonato)Ni(II) | Et₃Al₂Cl₃, Et₂AlCl, MAO | Tricyclohexylphosphine, Triisopropylphosphine | Not specified | Not specified | up to 36,000 h⁻¹ (Productivity) | up to 68 (Yield to DMB) | [2] |
| Bis(α-nitroacetophenonate)Ni(II) | MAO | Tricyclohexylphosphine | Room Temperature | Not specified | up to 24,800 h⁻¹ (TOF) | >82 (in C₆ fraction) | [3] |
Heterogeneous Nickel-Cobalt Catalyst System
A heterogeneous catalyst system offers the advantage of easier separation and recycling. A notable example is a Ni-Co catalyst supported on a ZSM-5 molecular sieve.
Experimental Protocol: Dimerization using a Ni-Co/ZSM-5 Catalyst
1. Catalyst Preparation:
- Activate 10 g of ZSM-5 molecular sieve.
- Impregnate the activated ZSM-5 with a nitric acid solution containing 1.56 g of nickel nitrate and 1.55 g of cobalt nitrate.
- Filter, wash with water, roast, and then reduce the impregnated support.
- The final 5% Ni-5% Co/ZSM-5 catalyst is obtained after vacuum distillation.
2. Dimerization Reaction:
- In a low-temperature tank, add 7 g of the 5% Ni-5% Co/ZSM-5 catalyst to 140 g of toluene.
- Add 7 g of trioctyl phosphite and mix.
- Under a nitrogen atmosphere, add 0.35 g of diethylaluminum chloride.
- Transfer the mixture to an autoclave and evacuate to -0.01 MPa.
- Cool the autoclave to -10 °C and intermittently introduce 84 g of propene gas at a pressure of 0.2 MPa.
- Maintain the reaction for 5 hours.
3. Product Isolation:
- Quench the reaction and recover the solution by filtration.
- Separate the products by distillation to obtain 2,3-dimethyl-1-butene. This process has been reported to yield 68.88 g of 2,3-dimethyl-1-butene with a yield of 90% and a selectivity of 91.5%.
Tantalum-Based Catalyst System
Certain tantalum complexes have been shown to catalyze the direct formation of 2,3-dimethyl-1-butene from propene with high selectivity.
Experimental Protocol: Dimerization using a Tantalum Catalyst
This protocol is based on the use of Ta(C₅Me₅)(propylene)Cl₂.
1. Reaction Setup:
- Dissolve 0.11 g (0.25 mmol) of Ta(C₅Me₅)(propylene)Cl₂ in 2.5 ml of hexane in a 20 ml glass pressure bottle equipped with a magnetic stir bar.
- Seal the vessel with a pressure head equipped with a sampling system.
2. Dimerization Reaction:
- Pressurize the vessel to 40 psi with propene.
- Immerse the vessel in a stirred bath maintained at 32 °C.
- Withdraw samples at regular intervals for analysis.
3. Product Analysis:
- Quench the withdrawn samples with gaseous oxygen.
- Analyze the product mixture by gas chromatography. At 32 °C, 2,3-dimethyl-1-butene and 2-methyl-1-pentene are formed in a 98:2 ratio.
Two-Step Synthesis: Dimerization Followed by Isomerization
An alternative strategy involves an initial dimerization of propene to a mixture of C₆ olefins, with conditions optimized to favor the formation of the thermodynamically more stable 2,3-dimethyl-2-butene. This is followed by a separate isomerization step to yield the desired 2,3-dimethyl-1-butene.
Step 1: Dimerization of Propene to 2,3-Dimethyl-2-butene
The catalyst systems described in Section 1.1 can be adapted to maximize the yield of 2,3-dimethyl-2-butene. By adjusting the catalyst composition, particularly the nature and concentration of additives like chlorinated phenols, the isomerization of the initially formed 2,3-dimethyl-1-butene to the more stable 2,3-dimethyl-2-butene can be promoted.[4]
Step 2: Isomerization of 2,3-Dimethyl-2-butene to 2,3-Dimethyl-1-butene
The selective isomerization of 2,3-dimethyl-2-butene to 2,3-dimethyl-1-butene is a key step in this synthetic route. This transformation can be achieved using various catalysts.
Experimental Protocol: Isomerization using a Ruthenium Catalyst
While specific protocols for the isomerization of 2,3-dimethyl-2-butene are less commonly detailed, the principles of alkene isomerization using catalysts like the CpRu complex [Ru(η⁵-C₅H₅)(κ²-PN)(CH₃CN)]⁺[PF₆]⁻ can be applied.[5]
1. Reaction Setup:
- In a suitable reaction vessel under an inert atmosphere, dissolve the ruthenium catalyst in an appropriate solvent (e.g., a chlorinated solvent).
- Add the 2,3-dimethyl-2-butene substrate.
2. Isomerization Reaction:
- Maintain the reaction at a controlled temperature. The reaction progress can be monitored by techniques such as NMR spectroscopy or GC.
3. Product Isolation:
- Upon completion, the product can be isolated by removing the catalyst (e.g., by filtration through a silica plug) and evaporating the solvent.
Quantitative Data: Isomerization of 2-Butene to 1-Butene (as an illustrative example)
The following table provides data for a related isomerization process, highlighting the potential for high selectivity with specific catalysts.
| Catalyst | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | 2-Butene Conversion (%) | 1-Butene Selectivity (%) |
| Silicate Catalyst | 250-300 | 0.5-2.0 | 6-15 | High | High |
Signaling Pathways and Experimental Workflows
Visual representations of the key processes are provided below to facilitate a deeper understanding of the synthesis of 2,3-dimethyl-1-butene from propene.
Caption: Synthetic pathways to 2,3-dimethyl-1-butene from propene.
Caption: Workflow for propene dimerization using a homogeneous catalyst.
Caption: Nickel-catalyzed propene dimerization via the Cossee-Arlman mechanism.
